molecular formula C14H24O3 B7940351 Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate

Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate

Cat. No.: B7940351
M. Wt: 240.34 g/mol
InChI Key: YMJAJDZUJRLBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with an isopropyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate typically involves the esterification of 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cyclohexyl ring and isopropyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its reactivity and applications.

    Ethyl 3-oxo-3-(m-tolyl)propanoate: Similar in structure but with a methyl group on the phenyl ring, leading to different chemical properties.

Uniqueness

Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate is unique due to its cyclohexyl ring, which imparts distinct steric and electronic effects compared to aromatic rings. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 3-oxo-3-(4-propan-2-ylcyclohexyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAJDZUJRLBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCC(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.